molecular formula C8H6N4O2 B1354918 1-(2-nitrophenyl)-1H-1,2,4-triazole CAS No. 25688-22-6

1-(2-nitrophenyl)-1H-1,2,4-triazole

Cat. No. B1354918
CAS RN: 25688-22-6
M. Wt: 190.16 g/mol
InChI Key: VRTXNVSANZBXNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(2-nitrophenyl)-1H-1,2,4-triazole has been reported. For instance, the reaction of 2-nitrophenyl azide with 2-(benzo[d]thiazol-2-yl)acetonitrile has been optimized to form a triazole ring . Another study reported the photolysis of 2-nitrophenyl compounds, including derivatives of 1-(2-nitrophenyl)ethyl phosphate .

Scientific Research Applications

Structural and Chemical Analysis

  • The 1,2,4-triazole ring, a component of 1-(2-nitrophenyl)-1H-1,2,4-triazole, demonstrates planarity and forms various dihedral angles with phenyl rings in certain compounds, as observed in a molecule studied by Wang et al. (2011). This structural detail is crucial for understanding the molecule's interactions and stability.

Biological Activity and Toxicity Studies

  • Nitrogen-containing heterocycles like 1,2,4-triazoles, which include 1-(2-nitrophenyl)-1H-1,2,4-triazole, have been studied for their toxicity and biological activity. These compounds are generally low toxic or non-toxic and show a wide range of biological activities, including antifungal and antidepressant effects (Shcherbak, Kaplaushenko, & Belenichev, 2014).

Synthesis and Application in Drug Development

  • Synthesis of 1,5-disubstituted 1,2,3-triazoles, which can include 1-(2-nitrophenyl)-1H-1,2,4-triazole derivatives, has been achieved via a metal-free multi-component reaction, showing potential for the development of new drugs with various pharmacological properties (Vo, 2020).

Materials Science and Engineering Applications

  • The thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles, which can include 1-(2-nitrophenyl)-1H-1,2,4-triazole, have been evaluated, indicating their potential use in materials science, particularly in the development of propellants and explosives for rocket fuels (Rao, Chaudhary, Kommu, & Sahoo, 2016).

Development of Antimicrobial Agents

  • Complexes of 1,2,4-triazole derivatives, including potentially 1-(2-nitrophenyl)-1H-1,2,4-triazole, have been synthesized and characterized for their antimicrobial activity. These complexes show potential as antimicrobial agents, indicating the compound's relevance in the development of new treatments for infections (Al-Alzawi, Al-Jibouri, Rasheed, & Al-Bayati, 2023).

properties

IUPAC Name

1-(2-nitrophenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTXNVSANZBXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294990
Record name 1-(2-Nitrophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-nitrophenyl)-1H-1,2,4-triazole

CAS RN

25688-22-6
Record name 1-(2-Nitrophenyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25688-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Nitrophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Yang, Y Qiu, Z Li, Z Wang, S Jiang - The Journal of organic …, 2011 - ACS Publications
Several new ligands were designed to promote copper-catalyzed Ullman C−N coupling reactions. In this group, 8-hydroxyquinolin-N-oxide was found to serve as a superior ligand for …
Number of citations: 141 pubs.acs.org
E Yoo, DB Salunke, D Sil, X Guo… - Journal of medicinal …, 2014 - ACS Publications
Toll-like receptor (TLR) 7 and 8 agonists are potential vaccine adjuvants, since they directly activate APCs and enhance Th1-driven immune responses. Previous SAR investigations in …
Number of citations: 77 pubs.acs.org

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